molecular formula C26H26BNO2 B13928533 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13928533
M. Wt: 395.3 g/mol
InChI Key: UBGCHNBPUMJSMR-UHFFFAOYSA-N
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Description

2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a boronate ester group, which is often utilized in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation followed by reduction.

    Boronate Ester Formation: The boronate ester group can be introduced using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.

    Reduction: Reduction reactions can occur at the diphenyl groups or the boronate ester.

    Substitution: The boronate ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced diphenyl or boronate ester derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: The boronate ester group is valuable in catalytic processes.

Biology and Medicine

    Drug Development: Indole derivatives are often explored for their potential as pharmaceuticals.

    Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Industry

    Material Science: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole would depend on its specific application. In Suzuki-Miyaura cross-coupling, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The indole core may interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-diphenylindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    7-bromo-2,3-diphenylindole: Contains a bromine atom instead of the boronate ester, leading to different reactivity.

    2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.

Uniqueness

The presence of the boronate ester group in 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it particularly valuable for cross-coupling reactions, setting it apart from other indole derivatives.

Properties

Molecular Formula

C26H26BNO2

Molecular Weight

395.3 g/mol

IUPAC Name

2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C26H26BNO2/c1-25(2)26(3,4)30-27(29-25)21-17-11-16-20-22(18-12-7-5-8-13-18)23(28-24(20)21)19-14-9-6-10-15-19/h5-17,28H,1-4H3

InChI Key

UBGCHNBPUMJSMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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